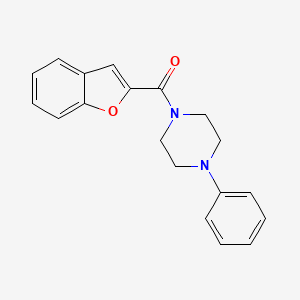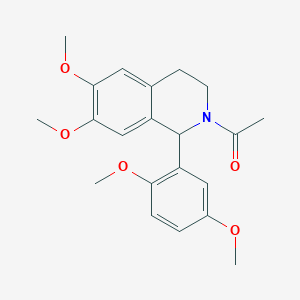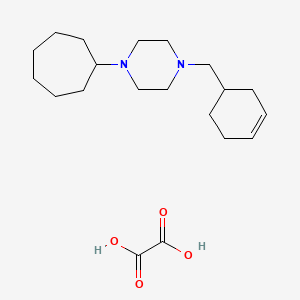
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine (BPPI) is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BPPI has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has also been shown to have analgesic effects, which may make it useful in the treatment of neuropathic pain. Additionally, 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential as a treatment for drug addiction.
実験室実験の利点と制限
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized easily and in large quantities. 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has also been shown to have low toxicity in animal studies. However, one limitation of 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine. One area of research could be to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder or schizophrenia. Another area of research could be to further investigate its mechanism of action, which may provide insights into the development of new antidepressant and anxiolytic agents. Additionally, further research could be done to investigate the potential use of 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine as a treatment for drug addiction in humans.
合成法
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine can be synthesized by reacting benzofuran-2-carbonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine as a white crystalline solid with a melting point of 213-215°C.
科学的研究の応用
1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies as an antidepressant and anxiolytic agent. 1-(1-benzofuran-2-ylcarbonyl)-4-phenylpiperazine has also been investigated for its potential use in the treatment of neuropathic pain and drug addiction.
特性
IUPAC Name |
1-benzofuran-2-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(18-14-15-6-4-5-9-17(15)23-18)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTRKCBPNPVSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)


![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)


methyl]phosphonate](/img/structure/B4955564.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
